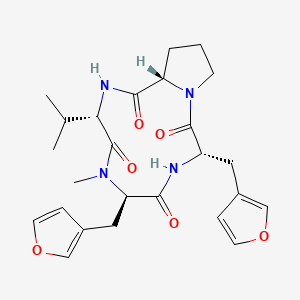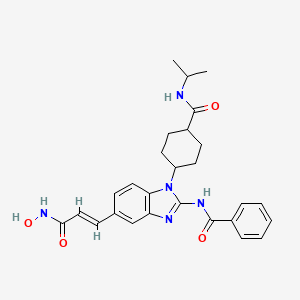![molecular formula C7H9N3O B12362008 7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthinol niacinate is a compound derived from niacin (nicotinic acid) and xanthinol. It is primarily known for its vasodilatory properties, which means it helps widen blood vessels, improving blood flow. This compound is often used in dietary supplements to enhance brain metabolism and energy levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Xanthinol niacinate is synthesized by combining xanthinol with niacin. The process involves the reaction of xanthinol, a derivative of theophylline, with nicotinic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of xanthinol niacinate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity xanthinol niacinate .
Analyse Chemischer Reaktionen
Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the xanthinol moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Xanthinol niacinate has a wide range of applications in scientific research:
Wirkmechanismus
Xanthinol niacinate exerts its effects primarily through its vasodilatory action. The positively charged xanthinol ion facilitates the transport of nicotinic acid into cells, where it influences cellular metabolism. The compound increases glucose metabolism and ATP production, enhancing energy levels in cells. It also improves oxygen supply to tissues by increasing blood flow .
Vergleich Mit ähnlichen Verbindungen
Niacin (Nicotinic Acid): A precursor to xanthinol niacinate, known for its cholesterol-lowering effects.
Theophylline: A bronchodilator and a component of xanthinol.
Pentoxifylline: Another vasodilator used to improve blood flow.
Uniqueness of Xanthinol Niacinate: Xanthinol niacinate is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily affects lipid metabolism, xanthinol niacinate also significantly enhances glucose metabolism and energy production in the brain, making it particularly useful for cognitive enhancement and vascular health .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-3,9H,4H2,1H3,(H,8,11) |
InChI-Schlüssel |
NCPOSEAXTVPALG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)NCNN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


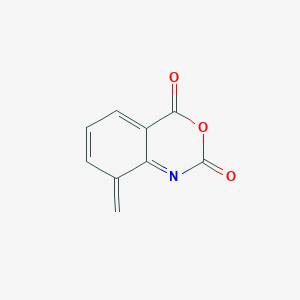
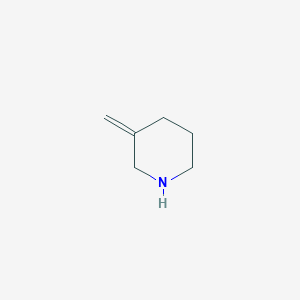

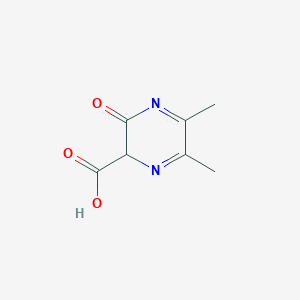
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)

![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)
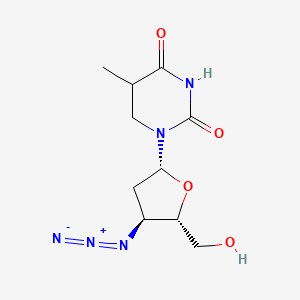

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)


